

Application Notes and Protocols for Imaging Amphetamine-Induced Dopamine Release with FFN511

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Compound of Interest		
Compound Name:	FFN511	
Cat. No.:	B15570744	Get Quote

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Introduction

Fluorescent False Neurotransmitters (FFNs) are a class of optical probes designed to mimic endogenous monoamine neurotransmitters, allowing for the direct visualization of neurotransmitter uptake and release at the level of individual presynaptic terminals. **FFN511** is a first-generation FFN that acts as a substrate for the vesicular monoamine transporter 2 (VMAT2), accumulating in synaptic vesicles of monoaminergic neurons.[1][2] This property makes **FFN511** a valuable tool for studying the dynamics of dopamine transmission.

Amphetamine is a psychostimulant that induces non-vesicular dopamine release by disrupting the vesicular storage of dopamine and promoting reverse transport through the dopamine transporter (DAT).[1] By imaging the amphetamine-induced destaining of **FFN511** from dopaminergic terminals, researchers can visualize and quantify this critical aspect of dopamine neuropharmacology with high spatial resolution.[1][3]

These application notes provide detailed protocols for utilizing **FFN511** to image amphetamine-induced dopamine release in ex vivo brain slice preparations, a summary of key quantitative data, and visualizations of the underlying mechanisms and experimental procedures.

Data Presentation

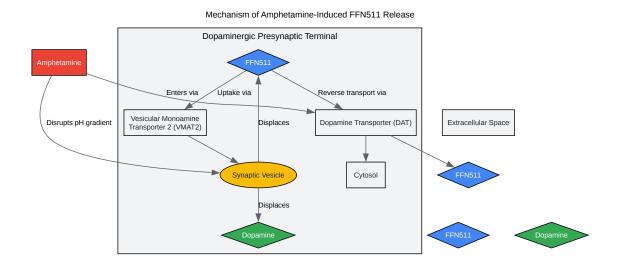


FFN511 Properties and Experimental Parameters

Parameter	Value -	Reference
FFN511		
Target	Vesicular Monoamine Transporter 2 (VMAT2)	[1][2]
IC50 for VMAT2 (serotonin binding inhibition)	1 μΜ	[1]
Excitation Maximum (pH 7)	406 nm	
Emission Maximum (pH 7)	501 nm	
Experimental Conditions (Ex Vivo Brain Slices)		
FFN511 Labeling Concentration	10 μΜ	[1]
FFN511 Labeling Duration	30 minutes	[1]
Amphetamine Concentration for Destaining	20 μΜ	[1][3]
Amphetamine Application Duration	20 minutes	[1][3]
VMAT2 Inhibitor (Reserpine) Concentration	20 μΜ	[1]

Signaling Pathway and Experimental Workflow Amphetamine-Induced FFN511 Release from Dopaminergic Terminals



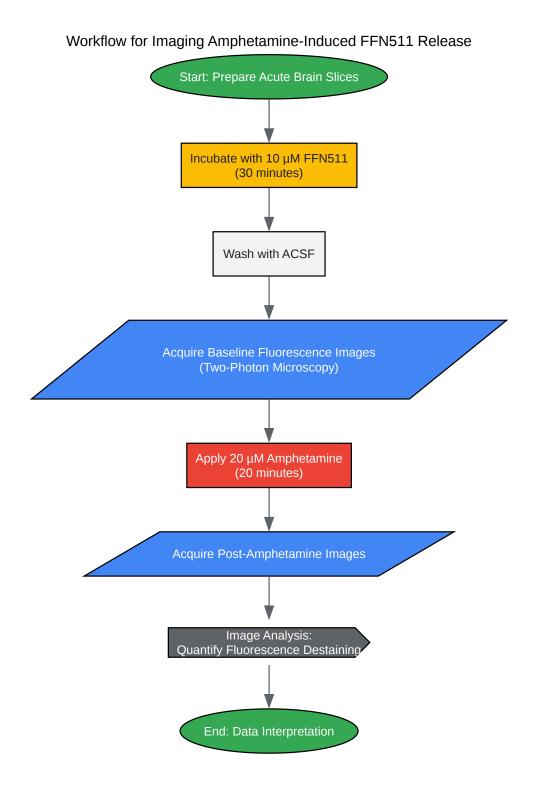


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Caption: Amphetamine enters the presynaptic terminal and disrupts vesicular storage, leading to the release of **FFN511**.

Experimental Workflow for FFN511 Imaging





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Caption: Step-by-step workflow for **FFN511** labeling, imaging, and analysis in brain slices.



Experimental Protocols Protocol 1: Preparation of Acute Brain Slices

- Anesthetize a mouse according to approved institutional animal care and use committee protocols.
- Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1.3 MgCl2, 2.5 CaCl2, and 10 glucose.
- Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated ACSF.
- Transfer the slices to a holding chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes to recover.
- After recovery, maintain the slices at room temperature in oxygenated ACSF until use.

Protocol 2: FFN511 Labeling of Dopaminergic Terminals

- Transfer a brain slice to a small volume of ACSF containing 10 μ M **FFN511**.
- Incubate the slice for 30 minutes at 32-34°C, ensuring continuous oxygenation.[1]
- Following incubation, wash the slice thoroughly with fresh, oxygenated ACSF for at least 15-20 minutes to remove excess FFN511.

Protocol 3: Imaging Amphetamine-Induced FFN511 Destaining

- Place the FFN511-labeled brain slice in the recording chamber of a two-photon microscope, continuously perfused with oxygenated ACSF at a flow rate of 1-2 mL/min.
- Locate the region of interest (e.g., dorsal striatum) under the microscope.



- Acquire baseline fluorescence images of FFN511-labeled terminals. Use an excitation wavelength of approximately 760 nm for FFN511.[4]
- Switch the perfusion solution to ACSF containing 20 μM amphetamine.[1][3]
- Continuously acquire images of the same field of view for 20 minutes to monitor the destaining of **FFN511** fluorescence.[1][3]
- For control experiments, perfuse with ACSF without amphetamine or with ACSF containing a VMAT2 inhibitor like 20 μM reserpine prior to FFN511 labeling to confirm VMAT2-dependent uptake.[1]

Protocol 4: Image Analysis and Quantification

- Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of individual FFN511-labeled puncta over time.
- Correct for any photobleaching by normalizing the fluorescence intensity of the experimental region to a control region not exposed to amphetamine or by fitting the decay in a control slice to an exponential function and using this to correct the experimental data.
- Calculate the percentage of fluorescence destaining for each punctum by comparing the fluorescence intensity before and after amphetamine application.
- Statistical analysis can be performed to compare the destaining rates between different experimental conditions.

In Vivo Applications and Future Directions

Currently, the application of **FFN511** for imaging amphetamine-induced dopamine release is well-established for ex vivo brain slice preparations using optical microscopy.[1] This technique provides excellent spatial resolution for studying individual synapses.

The translation of **FFN511** and similar fluorescent probes to in vivo imaging in living animals presents several challenges, including probe delivery across the blood-brain barrier, signal-to-noise ratio in deep brain structures, and potential phototoxicity with prolonged imaging. While two-photon microscopy can be used for in vivo imaging in superficial brain regions of



anesthetized or head-fixed animals, its application for deep brain structures like the striatum is limited.

There is currently no evidence to suggest that **FFN511** has been adapted for in vivo imaging modalities such as Positron Emission Tomography (PET). PET studies investigating amphetamine-induced dopamine release typically employ radiolabeled receptor antagonists like [11C]raclopride, which compete with endogenous dopamine for binding to D2/D3 receptors. An increase in synaptic dopamine following amphetamine administration leads to a displacement of the radiotracer and a reduction in the PET signal. While conceptually different, these PET studies provide a complementary in vivo method for assessing dopamine release.

Future development of FFNs with improved photophysical properties, enhanced blood-brain barrier permeability, and potential for conjugation with PET isotopes could open new avenues for multimodal imaging of amphetamine action in the living brain.

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References

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